Secalonic acid

Description

Properties

IUPAC Name |

methyl 4,8,9-trihydroxy-3-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJAYYORNVZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017604, DTXSID50956725 |

Source

|

| Record name | Secalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10'a-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56283-72-8, 35287-69-5 |

Source

|

| Record name | Secalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056283728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secalonic acid D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Secalonic acid D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Secalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10'a-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of Ergochromes: Unraveling the History of Secalonic Acid Discovery from Claviceps purpurea

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The ergot fungus, Claviceps purpurea, notorious throughout history for its devastating effects on cereal crops and its role in the poisonings known as ergotism, has also been a source of compounds with significant pharmacological interest.[1] Beyond the well-studied ergot alkaloids, this fungus produces a diverse array of secondary metabolites, including a group of yellow pigments known as ergochromes. Among these, the secalonic acids have emerged as compounds of interest due to their various biological activities. This technical guide delves into the historical discovery of secalonic acids from Claviceps purpurea, providing a detailed account of the key scientific milestones, experimental methodologies, and the researchers who first brought these fascinating molecules to light.

A Pigmented Past: The Emergence of Ergochromes

The story of secalonic acid discovery is intrinsically linked to the broader investigation of ergot pigments. For centuries, the dark, sclerotial bodies of C. purpurea were known for the vibrant pigments they contained. However, it was not until the mid-20th century that the chemical nature of these pigments began to be unraveled.

The breakthrough in understanding the yellow pigments of C. purpurea came in the 1960s through the pioneering work of German chemist Burchard Franck and his research group. They systematically investigated the "ergochromes," a family of closely related dimeric xanthone (B1684191) derivatives.[1]

The Landmark Discovery of this compound A

In 1964, B. Franck, E. M. Gottschalk, U. Ohnsorge, and G. Baumann published a seminal paper in Angewandte Chemie announcing the isolation and preliminary characterization of a prominent yellow pigment from C. purpurea, which they named this compound A.[2] This was followed by a more detailed structural elucidation in a 1965 publication in Tetrahedron Letters by Franck, Baumann, and Ohnsorge, and a comprehensive paper in Chemische Berichte in 1966 by Franck, Gottschalk, Ohnsorge, and Hüper.[2] These publications laid the foundation for our understanding of the this compound family.

Quantitative Data

While the original publications from the 1960s focused primarily on the isolation and structural elucidation of secalonic acids, later studies have provided quantitative data on the ergochrome content in C. purpurea sclerotia. The concentration of ergochromes can be substantial, often exceeding that of the ergot alkaloids.

| Compound Class | Concentration in Sclerotia (dry weight) | Reference |

| Ergochromes | up to 5 mg/g | [3] |

| Ergot Alkaloids | 0.01 - 10 mg/g | [3] |

It is important to note that the yield of specific this compound isomers can vary depending on the fungal strain, host plant, and environmental conditions.

Experimental Protocols of the Era

The methods employed by Franck and his contemporaries for the isolation and characterization of secalonic acids were state-of-the-art for the 1960s. These protocols, while now largely superseded by modern techniques, are of significant historical and scientific interest.

Isolation and Purification of Secalonic Acids

The general workflow for the isolation of secalonic acids from C. purpurea sclerotia in the 1960s involved several key steps:

-

Extraction: The dried and ground sclerotia were typically extracted with a polar organic solvent such as acetone (B3395972) or methanol (B129727) to solubilize the pigments.

-

Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning, often between a non-polar solvent (like petroleum ether) and a more polar solvent to remove lipids and other interfering substances. The ergochromes would typically partition into the more polar phase.

-

Chromatography: The enriched pigment fraction was then separated using various chromatographic techniques.

-

Column Chromatography: Alumina or silica (B1680970) gel were common stationary phases, with elution gradients of increasing polarity (e.g., benzene-chloroform mixtures) used to separate the different ergochrome components.

-

Paper Chromatography: This technique was widely used for the analytical separation and identification of the different pigments based on their differential migration on a paper support with a specific solvent system.

-

-

Crystallization: The purified fractions containing individual this compound isomers were then crystallized from suitable solvents to obtain pure compounds for structural analysis.

Structure Elucidation

The determination of the complex dimeric structure of this compound A was a significant achievement of natural product chemistry in the 1960s. The following techniques were instrumental:

-

UV-Visible Spectroscopy: To characterize the chromophore of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) was in its early stages of application for complex molecules and provided crucial information about the number and types of protons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, providing clues to the connectivity of the molecule.

-

Chemical Degradation: The molecule was broken down into smaller, more easily identifiable fragments to piece together the overall structure.

Signaling Pathways and Logical Relationships

The discovery and structural elucidation of secalonic acids followed a logical progression of scientific inquiry, starting from the observation of pigments in the fungus to the detailed chemical characterization of the responsible compounds.

The general experimental workflow for the isolation and characterization of secalonic acids during this period can be visualized as follows:

Conclusion

The discovery of secalonic acids from Claviceps purpurea in the 1960s by Burchard Franck and his team marked a significant advancement in the field of natural product chemistry. Their meticulous work not only unveiled a new class of complex fungal metabolites but also laid the groundwork for future research into the biosynthesis, biological activity, and potential applications of these compounds. This historical perspective provides a valuable context for contemporary researchers in mycology, pharmacology, and drug development who continue to explore the rich chemical diversity of the ergot fungus. The experimental approaches of the time, though now considered classical, stand as a testament to the ingenuity and analytical prowess of these pioneering scientists.

References

- 1. Identification and characterization of the ergochrome gene cluster in the plant pathogenic fungus Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Syntheses of Secalonic Acids A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergochromes: Heretofore Neglected Side of Ergot Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Fungal Producers of Secalonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of secalonic acid isomers, a group of mycotoxins with significant biological activities. The focus is on their natural sources, particularly fungal producers, and the methodologies for their study. This document summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to serve as a comprehensive resource for professionals in research and drug development.

Introduction to Secalonic Acids

Secalonic acids are a class of dimeric tetrahydroxanthones, initially identified as major pigments in the ergot fungus Claviceps purpurea.[1] These mycotoxins, also known as ergochromes, are secondary metabolites produced by a variety of fungal species.[1] The family of secalonic acids includes numerous isomers, designated by letters (A, B, C, D, E, F, G, J-M, etc.), which differ in their stereochemistry.[1][2][3] These compounds have garnered significant attention due to their diverse and potent biological activities, including antitumor, cytotoxic, and antimicrobial properties.[1][4][5][6] For instance, this compound D (SAD) exhibits strong cytotoxicity against cancer cell lines, while this compound A has shown neuroprotective and antitumor effects.[1] Given their therapeutic potential, a thorough understanding of their natural sources and producers is crucial for their further investigation and development.

Natural Sources and Fungal Producers

Secalonic acids are predominantly produced by filamentous fungi, including many endophytic and marine-derived species. They have also been isolated from lichens.[1] The primary fungal genera known to produce these isomers include Penicillium, Aspergillus, Claviceps, and Pyrenochaeta.[1][2][7]

Major Fungal Producers and Their this compound Profiles

The production of this compound isomers is often species- and even strain-specific. The following tables summarize the known fungal producers and the specific isomers they synthesize, along with reported yields where available.

Table 1: Fungal Producers of this compound Isomers

| Fungal Species | Isomer(s) Produced | Natural Source/Environment | Reference(s) |

| Penicillium oxalicum | A, D, J, K, L, M | Soil, Corn, Marine | [1][3][8][9] |

| Penicillium chrysogenum | D, F | Arctic Soil | [4] |

| Aspergillus aculeatus | A, B, D, F, F-7 derivative | Endophyte from Rosa damascena | [2][5][7][10] |

| Aspergillus ochraceus | - | - | [3] |

| Aspergillus aculeatinus | D | - | [11] |

| Claviceps purpurea | A, B, C | Parasite on Rye Grass (Ergot) | [1][12] |

| Pyrenochaeta terrestris | A, E, G | - | [1][2][7] |

| Phoma terrestris | E | - | [1] |

| Clonotachys sp. | B | Endophyte from Picralima nitida | [6] |

| Periconia verrucosa | F1 (2,4'-linked) | Endophyte from Rosa damascena | [13][14] |

| Diaporthe searlei | A | Endophyte | [4] |

| Gliocladium sp. T31 | D | Marine Lichen-derived | [8] |

Table 2: Quantitative Yields of this compound Isomers from Fungal Fermentation

| Fungal Species | Isomer | Fermentation Substrate | Yield | Reference |

| Penicillium oxalicum | D | Corn | 2-3 g/kg | [8] |

| Penicillium oxalicum | A | Liquid Broth | 0.4-22 mg/L | [9] |

| Aspergillus aculeatus MBT 102 | F-7 derivative | Liquid Broth (20 L) | 9 mg (total) | [5] |

Biosynthesis of Secalonic Acids

The biosynthesis of secalonic acids proceeds through the polyketide pathway. In Claviceps purpurea, a specific gene cluster, known as the ergochrome gene cluster, is responsible for their synthesis.[4] The pathway begins with the formation of an anthraquinone (B42736) intermediate, emodin, which is a common precursor for many aromatic polyketides.[7] Emodin then undergoes a series of enzymatic modifications, including oxidations and cyclizations, to form the monomeric tetrahydroxanthone units. These monomers are subsequently dimerized to yield the various this compound isomers. The stereochemical diversity of secalonic acids arises from the pairing of different monomeric precursors.[7]

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of secalonic acids.

Caption: Proposed biosynthetic pathway of this compound isomers.

Experimental Methodologies

The isolation, identification, and quantification of this compound isomers involve a multi-step process that includes fungal fermentation, extraction, purification, and structural elucidation using various analytical techniques.

General Workflow for Isolation and Characterization

A typical workflow for studying secalonic acids from a fungal source is outlined below. This process begins with the cultivation of the fungus and concludes with the identification of the purified compounds.

Caption: General workflow for the isolation and characterization of secalonic acids.

Detailed Experimental Protocols

-

Fermentation: The selected fungal strain (e.g., Aspergillus aculeatus MBT 102) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), or on a solid substrate like corn or wheat.[5][8] Cultures are typically incubated for several days to allow for sufficient growth and secondary metabolite production.

-

Extraction: The whole fermentation broth is homogenized.[10] The secalonic acids are then extracted from the homogenized broth or the solid substrate using an organic solvent, most commonly ethyl acetate.[5][10] The organic phase is collected and concentrated under reduced pressure to yield a crude extract.[10]

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., μBondapak C18, 10 μm) is typically employed.

-

Mobile Phase: A gradient or isocratic system of acetonitrile, water, and modifiers like acetic acid or formic acid is used for elution. A reported mobile phase for this compound D consists of acetonitrile-water-glacial acetic acid-tetrahydrofuran in a ratio of 4:3:0.5:0.5.

-

Flow Rate: A flow rate of 1.5-1.7 mL/min is generally used.

-

Detection: Detection is performed by monitoring the UV absorbance at approximately 340 nm.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compounds.[5] Tandem MS (MS/MS) can be employed to obtain fragmentation patterns, which aid in the differentiation of isomers.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for unambiguous structure determination.

-

1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[5] These data are pieced together to determine the complete chemical structure and relative stereochemistry of the this compound isomer.[5]

-

Conclusion

This compound isomers represent a fascinating and biologically potent class of fungal secondary metabolites. Their production is widespread among various fungal genera, including those from unique environments like the Arctic and marine ecosystems, as well as endophytic fungi. This guide has provided a comprehensive overview of the key fungal producers, quantitative production data, biosynthetic pathways, and detailed experimental protocols for the study of these compounds. The continued exploration of fungal biodiversity, coupled with the advanced analytical techniques outlined herein, promises to uncover new this compound derivatives with potential applications in medicine and biotechnology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthetic relationships among the secalonic acids. Isolation of emodin, endocrocin and secalonic acids from Pyrenochaeta terrestris and Aspergillus aculeatus. | Semantic Scholar [semanticscholar.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a this compound Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 7. Biosynthetic relationships among the secalonic acids. Isolation of emodin, endocrocin and secalonic acids from Pyrenochaeta terrestris and Aspergillus aculeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound F1 derived from an endophytic fungus Periconia verrucosa as a potential antimicrobial agent against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Architecture of Secalonic Acid Biosynthesis in Aspergillus Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of secalonic acids, a class of mycotoxins and bioactive secondary metabolites produced by various Aspergillus species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, fungal genetics, and pharmaceutical research. It consolidates current knowledge on the biosynthetic pathway, presents quantitative data, details key experimental protocols, and provides visualizations to facilitate a deeper understanding of this complex metabolic route.

Introduction to Secalonic Acids

Secalonic acids are a group of dimeric tetrahydroxanthones that exhibit a range of biological activities, including cytotoxicity, and have been implicated in various mycotoxicoses. Produced by several fungal genera, including Aspergillus, particularly species like Aspergillus aculeatus, these polyketide-derived compounds have garnered interest for their potential as scaffolds in drug discovery. Understanding their biosynthesis is crucial for harnessing their therapeutic potential and mitigating their toxic effects.

The Secalonic Acid Biosynthesis Pathway: A Putative Model

While a complete, functionally annotated gene cluster for this compound biosynthesis in Aspergillus species has yet to be fully elucidated, a putative pathway can be constructed based on identified intermediates and the well-established principles of fungal polyketide synthesis. The pathway commences with a non-reducing polyketide synthase (NR-PKS) and involves a series of enzymatic modifications, including cyclization, oxidation, and dimerization.

Key Intermediates:

-

Polyketide Chain: The synthesis is initiated by an NR-PKS that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Emodin and Endocrocin: These anthraquinone (B42736) compounds have been identified as key intermediates in the biosynthesis of secalonic acids in Aspergillus aculeatus, suggesting their central role in the pathway.[1][2][3]

-

Tetrahydroxanthone Monomers: The anthraquinone intermediates undergo further enzymatic modifications, including cyclizations and reductions, to form tetrahydroxanthone monomers.

-

Dimerization: The final step involves the oxidative dimerization of two tetrahydroxanthone monomers to yield the various this compound isomers (e.g., this compound D, F).

Below is a proposed biosynthetic pathway for this compound in Aspergillus species, visualized using the DOT language.

Quantitative Data on this compound Production

Quantitative data on the production of secalonic acids in Aspergillus species is crucial for optimizing fermentation conditions and for metabolic engineering efforts. While extensive quantitative data for this compound production in Aspergillus is not widely available in the literature, related studies on other secondary metabolites provide a framework for expected yields.

| Producing Organism | Compound | Yield | Culture Conditions | Reference |

| Penicillium oxalicum | This compound D | 2-3 g/kg | Fermentation on corn | [4] |

| Aspergillus aculeatus | This compound Derivative (F-7) | 27 g (crude extract from 20 L) | Liquid culture (PDB) | [5] |

| Aspergillus terreus | Itaconic Acid | up to 160 g/L | Optimized fed-batch fermentation |

Note: The yield of the this compound derivative from Aspergillus aculeatus is for the crude extract and not the purified compound. Further research is needed to quantify the specific yields of different this compound isomers from various Aspergillus species under defined culture conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Gene Knockout using CRISPR/Cas9 in Aspergillus aculeatus

This protocol outlines a method for targeted gene disruption in Aspergillus aculeatus using a CRISPR/Cpf1 system, which can be adapted for CRISPR/Cas9. This is a powerful tool for functional characterization of genes within the putative this compound biosynthetic gene cluster.[1][2][3]

Detailed Steps:

-

Guide RNA (gRNA) Design: Design 20-23 bp gRNA sequences targeting a gene of interest within the putative this compound gene cluster. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

-

Vector Construction: Synthesize and clone the gRNA cassette into a suitable Aspergillus expression vector containing the Cas9 nuclease gene and a selectable marker.

-

Protoplast Preparation: Grow A. aculeatus in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

-

Transformation: Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA and a PEG-CaCl2 solution to facilitate DNA uptake.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing a selective agent (e.g., hygromycin B, pyrithiamine) to select for successful transformants.

-

Mutant Verification:

-

Genomic DNA Extraction: Isolate genomic DNA from putative mutant colonies.

-

PCR Screening: Use primers flanking the target gene to screen for the expected deletion or disruption.

-

Sequencing: Sequence the PCR products to confirm the precise nature of the mutation.

-

-

Phenotypic Analysis:

-

Cultivation and Extraction: Cultivate the confirmed mutant and wild-type strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).[5]

-

HPLC Analysis: Analyze the extracts by HPLC to confirm the loss of this compound production in the mutant strain compared to the wild-type.

-

Analysis of Secalonic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the detection and quantification of this compound D (SAD), which can be adapted for other this compound isomers.[2]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., µBondapak C18, 10 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, glacial acetic acid, and tetrahydrofuran. A reported effective mobile phase is a mixture of acetonitrile:water:glacial acetic acid:tetrahydrofuran (4:3:0.5:0.5, v/v/v/v).[2]

-

Flow Rate: 1.7 mL/min.

-

Detection: UV absorbance at 340 nm.[2]

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation:

-

Liquid Culture: Centrifuge the fungal culture to separate the mycelia and broth. Extract both fractions with ethyl acetate (B1210297). Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

-

Solid Culture: Extract the solid substrate culture with a suitable organic solvent. Concentrate the extract and redissolve as described above.

-

-

Standard Preparation: Prepare a series of standard solutions of purified this compound D in the mobile phase at known concentrations to generate a calibration curve.

-

Analysis: Inject the prepared samples and standards onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve. The relationship between peak area and the amount of SAD injected is typically linear over a specific range (e.g., 1-50 ng).[2]

In Vitro Assay for a Non-Reducing Polyketide Synthase (NR-PKS)

This generalized protocol describes an in vitro assay to determine the function of a putative NR-PKS from the this compound biosynthetic pathway. This involves heterologous expression and purification of the enzyme followed by incubation with substrates and analysis of the products.

Detailed Steps:

-

Heterologous Expression and Purification:

-

Gene Cloning: Amplify the full-length cDNA of the putative NR-PKS gene from Aspergillus and clone it into a suitable expression vector (e.g., pET-28a for E. coli or a yeast expression vector) with an N- or C-terminal His-tag.

-

Protein Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., with IPTG for E. coli at a low temperature).

-

Purification: Lyse the cells and purify the His-tagged NR-PKS protein using Ni-NTA affinity chromatography.

-

-

In Vitro Reaction:

-

Reaction Mixture: Prepare a reaction mixture containing the purified NR-PKS, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30 °C) for a sufficient period (e.g., 4-16 hours).

-

-

Product Analysis:

-

Extraction: Stop the reaction and extract the polyketide products with an equal volume of ethyl acetate.

-

LC-MS Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the synthesized polyketide product.

-

Conclusion and Future Directions

The biosynthesis of secalonic acids in Aspergillus species represents a fascinating example of fungal secondary metabolism. While significant progress has been made in identifying key intermediates and developing molecular tools to study this pathway, the complete genetic and enzymatic machinery remains to be fully elucidated. Future research should focus on the definitive identification and functional characterization of the this compound biosynthetic gene cluster in Aspergillus. This will involve a combination of genome mining, gene knockout studies, and in vitro enzymatic assays. Furthermore, a thorough quantitative analysis of this compound production under various culture conditions is necessary to pave the way for metabolic engineering strategies aimed at enhancing the production of specific isomers for pharmaceutical applications. The protocols and information provided in this guide offer a solid foundation for researchers to unravel the remaining mysteries of this compound biosynthesis.

References

- 1. Heterologous gene expression and functional analysis of a type III polyketide synthase from Aspergillus niger NRRL 328 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic analysis of the mycotoxin this compound D and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Secalonic Acid D: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalonic acid D (SAD) is a naturally occurring mycotoxin belonging to the ergochrome class of compounds.[1] These compounds are characterized by a dimeric tetrahydroxanthone skeleton.[2][3] First isolated from the fungus Penicillium oxalicum, this compound D is a significant environmental toxin and a contaminant of foodstuffs such as corn.[1][4] It is also produced by other fungi, including Aspergillus aculeatus and the marine lichen-derived fungus Gliocladium sp.[5][6] this compound D has garnered considerable interest in the scientific community due to its diverse and potent biological activities, which include cytotoxic, antiangiogenic, and enzyme inhibitory effects.[5][7][8] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound D, along with relevant experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

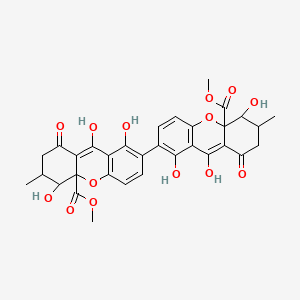

This compound D is a dimeric xanthone (B1684191) derivative.[3] The two monomeric tetrahydroxanthone units are connected via a 2,2'-biaryl linkage.[1][9] The molecule possesses multiple stereocenters, and its absolute configuration has been established.[10] The methyl and methoxycarbonyl substituents on each xanthone core are in a trans configuration to one another.[1]

Below is a two-dimensional representation of the chemical structure of this compound D.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Production and Biological Activity of this compound D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound D; A cytotoxic constituent from marine lichen-derived fungus Gliocladium sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. The fungal teratogen this compound D is an inhibitor of protein kinase C and of cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Syntheses of Secalonic Acids A and D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isolation, structure and absolute configuration of this compound D, the toxic metabolite of Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Secalonic Acid Analogues

Executive Summary: Secalonic acids, a class of mycotoxins characterized by a dimeric tetrahydroxanthenone skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the biological effects of various secalonic acid analogues, with a primary focus on their anticancer properties. It synthesizes quantitative data on cytotoxicity, details the molecular signaling pathways they modulate, and outlines key experimental protocols used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the therapeutic potential of these complex natural products.

Introduction to Secalonic Acids

Secalonic acids are secondary metabolites produced by various fungal species, including those from the genera Penicillium, Aspergillus, and Claviceps.[3][4] The family includes several isomers, designated as this compound A through I, which exhibit a broad spectrum of bioactivities ranging from anticancer and antimicrobial to teratogenic.[2][5][6] Their complex chemical structures have made them fascinating subjects for natural product chemistry and pharmacology. The most extensively studied activities are their cytotoxic effects on cancer cells and their ability to inhibit key cellular enzymes, making them promising candidates for drug discovery and development.

Cytotoxic and Anticancer Activities of this compound Analogues

The anticancer potential of secalonic acids is their most prominent and well-documented biological feature. Various analogues have demonstrated significant cytotoxicity against a range of cancer cell lines through distinct mechanisms of action.

2.1 this compound D (SAD) this compound D has shown potent and selective cytotoxicity. It is particularly effective against human pancreatic carcinoma PANC-1 cells that have adapted to glucose-starved conditions, a characteristic of the tumor microenvironment.[7] SAD also exhibits strong cytotoxic effects on multidrug-resistant (MDR) cancer cells and can induce apoptosis in leukemia cells.[5][8] Furthermore, it has been shown to inhibit the cell cycle of K562 human myeloid leukemia cells.[9][10]

2.2 this compound F (SAF) this compound F has been identified as a potent agent against hepatocellular carcinoma (HCC).[1] Studies have shown that SAF reduces cell proliferation, suppresses migration and invasion, and promotes apoptosis in HepG2 and Hep3B liver cancer cells.[1][11] It has also been implicated in the inhibition of VEGF-mediated angiogenesis in breast cancer models.[1][2]

2.3 this compound A (SAA) this compound A possesses notable antitumor properties. Its mechanism is linked to the inhibition of DNA topoisomerase I and II, critical enzymes involved in DNA replication and repair, thereby leading to cell death in cancer cells.[2][3]

2.4 Novel this compound Derivatives A novel derivative of this compound, referred to as F-7, was isolated from an endophytic fungus and demonstrated strong cytotoxic activity against triple-negative breast cancer (TNBC) MDA-MB-231 cells.[2][12][13] Its mode of action involves the induction of apoptosis through mitochondrial-mediated pathways.[2][13]

2.5 Quantitative Cytotoxicity Data The cytotoxic efficacy of this compound analogues is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for various analogues against different cancer cell lines.

| Analogue | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound F (SAF) | HepG2 | Hepatocellular Carcinoma | 3.618 µM | [1] |

| This compound F (SAF) | Hep3B | Hepatocellular Carcinoma | 17.754 µM | [1] |

| This compound D (SAD) | PANC-1 (glucose-starved) | Pancreatic Carcinoma | 0.6 µM | [7] |

| This compound D (SAD) | PANC-1 (normal culture) | Pancreatic Carcinoma | >1000 µM | [7] |

| This compound Derivative F-7 | MDA-MB-231 | Triple-Negative Breast Cancer | 6.86 ± 0.09 µM | [2] |

Mechanisms of Action & Signaling Pathways

This compound analogues exert their biological effects by modulating critical intracellular signaling pathways that govern cell survival, proliferation, and death.

3.1 this compound F (SAF) Signaling In hepatocellular carcinoma, SAF downregulates the expression of MARCH1, an E3 ubiquitin ligase.[1] This action leads to the subsequent inhibition of the PI3K/AKT/β-catenin signaling cascade, a pathway crucial for cell proliferation and survival.[1][11] The inhibition of this pathway results in the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the activation of executioner caspases, including cleaved caspase-3 and cleaved caspase-7, ultimately triggering apoptosis.[1]

3.2 this compound D (SAD) Signaling SAD induces apoptosis through multiple pathways. It can activate the JNK signaling pathway, leading to the phosphorylation and stabilization of the transcription factor c-Jun.[8] This activation can subsequently trigger apoptosis through downstream effectors like the SRC/STAT3 pathway.[8] In leukemia cells, SAD has been shown to induce apoptosis via the GSK-3β/β-catenin/c-Myc pathway.[8] Additionally, SAD inhibits the Akt signaling pathway in cancer cells under nutrient stress.[7]

3.3 Novel Analogue (F-7) and Intrinsic Apoptosis The novel this compound derivative F-7 triggers the intrinsic pathway of apoptosis in breast cancer cells.[2][12] This process is initiated by the excessive production of reactive oxygen species (ROS), which leads to the dissipation of the mitochondrial membrane potential (MMP).[2] The compromised mitochondria release cytochrome c, which activates caspase-3, a key executioner caspase. Activated caspase-3 then cleaves substrates such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][13]

Enzyme Inhibition

Beyond modulating signaling cascades, certain this compound analogues act as direct inhibitors of important enzymes.

4.1 Protein Kinase Inhibition this compound D is an inhibitor of Ca2+- and phospholipid-dependent protein kinase C (PKC) and the catalytic subunit of cyclic AMP-dependent protein kinase (cAK).[4] The inhibition of cAK by SAD is competitive with respect to both the peptide substrate and ATP.[4]

4.2 Topoisomerase Inhibition this compound A functions as a dual inhibitor of DNA topoisomerase I and II.[3] By targeting these enzymes, SAA disrupts DNA replication, transcription, and repair processes, leading to cytotoxic effects in proliferating cells.

4.3 Quantitative Enzyme Inhibition Data

| Analogue | Enzyme Target | Inhibitory Concentration (C50) | Reference |

| This compound D (SAD) | Protein Kinase C (PKC) | 15 µM | [4] |

| This compound D (SAD) | cAMP-dependent Protein Kinase (cAK) | 12 µM | [4] |

Key Experimental Protocols

The evaluation of the biological activities of this compound analogues involves a suite of standard in vitro assays. Below are generalized protocols for key experiments cited in the literature.

5.1 Cell Viability and Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogue. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.[2]

5.2 Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound analogue at its IC50 concentration for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).[15]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early/late apoptotic, necrotic) can be quantified based on their fluorescence signals.

5.3 Western Blot Analysis for Protein Expression Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse them to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion

The this compound family of natural products presents a rich source of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. Analogues such as SAD and SAF demonstrate potent, and in some cases selective, cytotoxicity against various cancer cell lines by modulating key signaling pathways like PI3K/AKT and JNK. The ability of these compounds to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance highlights their promise as lead compounds for the development of novel anticancer agents. However, the known teratogenicity of certain analogues like SAD underscores the importance of careful toxicological evaluation and structure-activity relationship studies to optimize their therapeutic index. Future research should focus on synthesizing novel analogues with improved efficacy and safety profiles to fully harness the potential of this fascinating class of mycotoxins.

References

- 1. This compound-F, a Novel Mycotoxin, Represses the Progression of Hepatocellular Carcinoma via MARCH1 Regulation of the PI3K/AKT/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a this compound Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fungal teratogen this compound D is an inhibitor of protein kinase C and of cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound D as a selective cytotoxic substance on the cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound D induces cell apoptosis in both sensitive and ABCG2-overexpressing multidrug resistant cancer cells through upregulating c-Jun expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound D; A cytotoxic constituent from marine lichen-derived fungus Gliocladium sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound-F, a Novel Mycotoxin, Represses the Progression of Hepatocellular Carcinoma via MARCH1 Regulation of the PI3K/AKT/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

Enantiomeric Dichotomy: A Technical Guide to the Contrasting Biological Activities of Secalonic Acids A and D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acids, a class of mycotoxins produced by various fungi, exhibit a wide range of biological activities. Among them, Secalonic Acid A (SAA) and this compound D (SAD) present a compelling case of stereoisomerism influencing biological function. As enantiomers, they share identical physical and chemical properties in an achiral environment but display distinct interactions with chiral biological molecules, leading to significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the enantiomeric differences between SAA and SAD, focusing on their mechanisms of action, effects on cellular signaling pathways, and toxicological endpoints. The information is presented to aid researchers and drug development professionals in understanding the nuanced bioactivity of these compounds and to provide detailed experimental methodologies for further investigation.

Physicochemical Properties

This compound A and this compound D are enantiomers, meaning they are non-superimposable mirror images of each other. Consequently, they have identical molecular weight, formula, and most physicochemical properties in achiral environments. Their key distinguishing feature is the direction in which they rotate plane-polarized light.

| Property | This compound A | This compound D | Reference |

| Molecular Formula | C₃₂H₃₀O₁₄ | C₃₂H₃₀O₁₄ | [1][2] |

| Molecular Weight | 638.57 g/mol | 638.57 g/mol | [1][2] |

| Stereochemistry | (5S,6R,10aS,5'S,6'R,10a'S) | (5R,6S,10aR,5'R,6'S,10a'R) | [3] |

| Optical Rotation | [α]D -73° (CHCl₃) | [α]D +73° (CHCl₃) | [4] |

Comparative Bioactivity and Toxicity

The enantiomeric nature of SAA and SAD leads to significant differences in their biological activities, particularly in their interactions with enzymes and cellular pathways.

Enzyme Inhibition

A notable difference between SAA and SAD lies in their potency as topoisomerase I inhibitors.

| Parameter | This compound A | This compound D | Reference |

| Topoisomerase I Inhibition | |||

| IC₅₀ | ~100 µM | 160 µM (complete inhibition observed at lower concentrations in some studies) | [3] |

| Protein Kinase Inhibition | |||

| Protein Kinase C (PKC) | Not reported | IC₅₀ = 15 µM | [5] |

| cyclic AMP-dependent Protein Kinase (cAK) | Not reported | IC₅₀ = 12 µM | [5] |

Cytotoxicity

| Cell Line | This compound A (IC₅₀) | This compound D (LD₅₀/IC₅₀) | Reference |

| CCF-STTG1 (human astrocytoma) | 1 µM | Not reported | [3] |

| HepG2 (human hepatoma) | >100 µM | Not reported | [3] |

| Mice (intraperitoneal) | 12.5-50 mg/kg (edema & inflammation) | LD₅₀: 27-52 mg/kg | [6][7] |

| Mice (intravenous) | Not reported | LD₅₀: 25 mg/kg | [7] |

| Mice (oral) | Not reported | LD₅₀: 400 mg/kg | [7] |

Differential Impact on Cellular Signaling Pathways

The distinct biological outcomes of SAA and SAD can be attributed to their differential modulation of key cellular signaling pathways.

This compound A: JNK and p38 MAPK Pathways

This compound A has been shown to exert a protective effect against colchicine-induced apoptosis in rat cortical neurons by suppressing the activation of JNK and p38 MAPKs.[8] This suggests an interaction with the upstream regulators of these stress-activated protein kinase pathways.

This compound D: PI3K/Akt/β-catenin and PKA Pathways

This compound D is known to be a teratogen and its toxicity is linked to its interference with critical developmental signaling pathways. SAD activates GSK3-β, leading to the degradation of β-catenin and subsequent downregulation of c-Myc, resulting in cell cycle arrest and apoptosis.[9] Additionally, SAD inhibits Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway that is crucial for gene expression regulation.[5][7]

Experimental Protocols

Topoisomerase I Relaxation Assay

This protocol is adapted from the study by Lünne et al. (2021).[10]

Objective: To assess the inhibitory effect of this compound A and D on human topoisomerase I activity.

Materials:

-

Human Topoisomerase I (e.g., from a commercial supplier)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

This compound A and D stock solutions (in DMSO)

-

DMSO (vehicle control)

-

Sterile, nuclease-free water

-

STEB buffer (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 0.5% SDS)

-

Chloroform:isoamyl alcohol (24:1)

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in 1.5 mL microcentrifuge tubes on ice. For each reaction, combine:

-

2 µL of 10x topoisomerase I reaction buffer

-

200 ng of supercoiled plasmid DNA

-

Test compound (SAA or SAD) or DMSO to the desired final concentration.

-

Sterile, nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted human topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of STEB buffer and 20 µL of chloroform:isoamyl alcohol (24:1).

-

Vortex briefly and centrifuge at 12,000 x g for 2 minutes.

-

Carefully collect the upper aqueous phase and add DNA loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will migrate differently.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing cell viability. Specific parameters should be optimized for the cell line and compounds being tested.

Objective: To determine the cytotoxic effects of this compound A and D on a given cell line.

Materials:

-

Cell line of interest (e.g., HepG2, CCF-STTG1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound A and D stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of SAA and SAD in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Conclusion

The enantiomeric pair of this compound A and this compound D provides a clear illustration of how stereochemistry dictates biological activity. While SAA shows potential as a modulator of stress-activated protein kinase pathways with some cytotoxic effects, SAD exhibits significant toxicity, particularly teratogenicity, through its interference with fundamental signaling pathways like PI3K/Akt/β-catenin and PKA. This in-depth guide highlights the critical importance of considering stereoisomerism in drug discovery and toxicology. The provided data and experimental protocols offer a solid foundation for researchers to further explore the distinct mechanisms of these two enantiomers and to leverage this understanding in the development of novel therapeutic agents or in the assessment of mycotoxin-related risks.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.com]

- 3. Biological bases of plant protection from ergot infection - Volnin - Mycology and Phytopathology [rjeid.com]

- 4. This compound A reduced colchicine cytotoxicity through suppression of JNK, p38 MAPKs and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a this compound Derivative from Aspergillus aculeatus, an Endophyte of Rosa damascena Mill., Triggers Apoptosis in MDA-MB-231 Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Biological Activity of this compound D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Secalonic Acid D: A Technical Guide to its Mycotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD), a prominent mycotoxin produced by various fungi, poses a significant threat to animal and human health due to its diverse toxicological effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the mycotoxicity of SAD. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document details the inhibitory action of SAD on key cellular enzymes, its ability to induce programmed cell death through multiple signaling cascades, and its impact on mitochondrial function. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and the complex signaling pathways are visualized through diagrams generated using the DOT language.

Introduction

Secalonic acids are a group of mycotoxins belonging to the ergochrome class, with this compound D (SAD) being one of the most extensively studied members.[1] Produced by fungal species such as Penicillium oxalicum and Aspergillus ochraceus, SAD contaminates various agricultural commodities, leading to potential exposure through the food chain.[1][2] Its toxicological profile is broad, encompassing cytotoxicity, teratogenicity, and potential neurotoxicity.[1][3][4][5] Understanding the precise mechanisms through which SAD exerts its toxic effects is crucial for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions for mycotoxicoses. This guide focuses on the core molecular and cellular mechanisms of SAD's action as a mycotoxin.

Core Mechanisms of Action

The mycotoxicity of this compound D is multifaceted, primarily revolving around its ability to interfere with critical cellular signaling pathways and induce apoptosis.

Inhibition of Protein Kinase C (PKC)

A primary and well-documented mechanism of SAD's toxicity is its potent inhibition of Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6]

SAD has been shown to inhibit conventional PKC isozymes (α, β, γ) with IC50 values in the low micromolar range.[6] The mechanism of inhibition is novel; SAD does not compete with the binding sites for Ca²⁺ and phosphatidylserine, which are essential cofactors for PKC activation.[6] Instead, it is suggested to interact with the pseudosubstrate region of the PKC regulatory domain.[6] This interaction likely prevents the conformational change required for the release of the pseudosubstrate from the active site, thereby locking the enzyme in an inactive state.[6]

Induction of Apoptosis via Signaling Pathway Modulation

This compound D is a potent inducer of apoptosis in various cell types, a key contributor to its cytotoxic effects. This programmed cell death is orchestrated through the modulation of at least two distinct signaling pathways.

SAD has been demonstrated to activate the c-Jun N-terminal kinase (JNK) pathway.[7] This activation leads to the phosphorylation and subsequent upregulation of the transcription factor c-Jun.[7] Elevated levels of activated c-Jun then trigger a downstream cascade involving Src kinase and the Signal Transducer and Activator of Transcription 3 (STAT3).[7] This pathway ultimately culminates in the expression of pro-apoptotic proteins and the execution of apoptosis.[7] A significant finding is that SAD circumvents multidrug resistance in cancer cells by upregulating c-Jun, inducing apoptosis in both sensitive and resistant cell lines.[7]

In leukemia cells, SAD has been shown to induce apoptosis and cause G1 phase cell cycle arrest by modulating the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin/c-Myc pathway.[8] SAD activates GSK-3β, which in turn leads to the degradation of β-catenin. The downregulation of β-catenin results in decreased expression of its downstream target, c-Myc, a proto-oncogene that plays a critical role in cell cycle progression and proliferation.[8] The reduction in c-Myc levels leads to G1 cell cycle arrest and the induction of apoptosis.[8]

Mitochondrial Dysfunction

Early studies on SAD's cytotoxicity pointed towards its effects on mitochondrial function. Research has shown that SAD can uncouple oxidative phosphorylation in isolated rat liver mitochondria and inhibit state 3 respiration.[2] Furthermore, it has been observed to inhibit Ca²⁺-induced mitochondrial swelling.[2] This disruption of mitochondrial energy metabolism and ion homeostasis likely contributes to the overall cellular stress and can be a contributing factor to the induction of apoptosis.

Teratogenicity

This compound D is a known teratogen, capable of inducing developmental abnormalities, most notably cleft palate in mice.[4][9] While the precise teratogenic mechanism is complex, it is believed to be linked to its primary biochemical actions. The inhibition of PKC, a critical enzyme in developmental signaling, is a likely contributor.[6] Additionally, SAD has been shown to elevate maternal plasma corticosterone (B1669441) levels, suggesting an endocrine-disrupting effect that could interfere with normal fetal development.[9]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound D from various studies.

Table 1: Enzyme Inhibition by this compound D

| Enzyme Target | Source | C50/IC50 (µM) | Inhibition Type | Reference |

| Protein Kinase C (PKC) | Bovine Brain | 15 | - | |

| cAMP-dependent Protein Kinase (cAK) | Bovine Heart | 12 | Competitive with peptide substrate and ATP | |

| PKCα | Commercial | 5 - 6.2 (direct extrapolation), 2.7 - 4 (logarithmic regression) | - | [6] |

| PKCβ | Commercial | 5 - 6.2 (direct extrapolation), 2.7 - 4 (logarithmic regression) | - | [6] |

| PKCγ | Commercial | 5 - 6.2 (direct extrapolation), 2.7 - 4 (logarithmic regression) | - | [6] |

Table 2: Cytotoxicity of this compound D (IC50 values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HL60 | Human promyelocytic leukemia | 0.38 | |

| K562 | Human chronic myelogenous leukemia | 0.43 | |

| S1 | Human colon cancer | Not specified, but potent | [7] |

| S1-MI-80 | Multidrug-resistant colon cancer | Not specified, but potent | [7] |

| H460 | Human non-small cell lung cancer | Not specified, but potent | [7] |

| H460/MX20 | Multidrug-resistant lung cancer | Not specified, but potent | [7] |

| MCF-7 | Human breast adenocarcinoma | Not specified, but potent | [7] |

| MCF-7/ADR | Multidrug-resistant breast cancer | Not specified, but potent | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound D.

Protein Kinase C (PKC) Inhibition Assay

This protocol is a generalized procedure for assessing the in vitro inhibition of PKC by this compound D.

Materials:

-

Purified PKC isozymes (α, β, γ)

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

This compound D stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, PS/DAG vesicles, PKC substrate, and varying concentrations of this compound D or vehicle control (DMSO).

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the proteins.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each concentration of this compound D and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability and cytotoxicity of this compound D using the MTT assay.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

This compound D stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound D for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound D.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound D using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

This compound D

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound D at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound D.

Caption: SAD-induced JNK/c-Jun/Src/STAT3 apoptosis pathway.

Caption: SAD-induced GSK-3β/β-catenin/c-Myc apoptosis pathway.

Conclusion

This compound D exerts its mycotoxic effects through a sophisticated interplay of molecular interactions. Its ability to inhibit protein kinase C, a central regulator of cellular signaling, and to trigger apoptosis through the JNK/c-Jun/Src/STAT3 and GSK-3β/β-catenin/c-Myc pathways underscores its potency as a cellular toxin. Furthermore, its disruptive effects on mitochondrial function contribute to its overall cytotoxicity. The teratogenic properties of SAD highlight the vulnerability of developmental processes to its molecular actions. This technical guide provides a foundational understanding of these mechanisms, which is essential for the scientific community engaged in mycotoxin research, toxicology, and the development of countermeasures. Further research is warranted to fully elucidate the intricate network of interactions and to explore potential therapeutic strategies to mitigate the adverse health effects of this compound D.

References

- 1. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. The fungal teratogen this compound D is an inhibitor of protein kinase C and of cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. merckmillipore.com [merckmillipore.com]

Teratogenic Effects of Secalonic Acid D on Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalonic acid D (SAD), a mycotoxin produced by various fungi, notably Penicillium oxalicum, has demonstrated significant teratogenic and embryotoxic effects in animal models. This technical guide provides an in-depth overview of the current understanding of SAD's impact on embryonic development, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

This compound D (SAD) is a secondary fungal metabolite that has been identified as a potent teratogen, capable of inducing a range of developmental abnormalities.[1][2][3] Its presence as a contaminant in agricultural commodities raises concerns for both human and animal health. Understanding the mechanisms by which SAD disrupts embryonic development is crucial for risk assessment and the development of potential therapeutic or preventive strategies. This guide summarizes key findings from preclinical studies, presenting data on dose-dependent teratogenicity, susceptible developmental stages, and the cellular and molecular pathways affected by SAD exposure.

Teratogenic and Fetotoxic Effects of this compound D

Studies in rodent models have consistently demonstrated the embryocidal, fetotoxic, and teratogenic potential of SAD.[2][4] Exposure during critical periods of organogenesis leads to a variety of malformations, fetal resorption, and reduced fetal body weight.[1][2]

Quantitative Data on Teratogenic Effects

The teratogenic effects of SAD are dose-dependent and vary with the timing of exposure during gestation. The following tables summarize the key quantitative findings from studies in mice and rats.

Table 1: Teratogenic Effects of this compound D in Mice

| Gestation Day of Administration | Dose (mg/kg, ip) | Vehicle | Observed Effects | Reference |

| 7-15 | >5 | NaHCO3 | Increased embryo resorptions | [2] |

| 7-15 | 9 | NaHCO3 | Nearly 100% embryo resorptions | [2] |

| 7-15 | 15 | NaHCO3 with DMSO | Nearly 100% embryo resorptions | [2] |

| 7-15 | 6 | NaHCO3 | Minimum teratogenic dose | [2] |

| 7-15 | ≥10 | NaHCO3 with DMSO | Cleft palate, cleft lip, open eyelids, missing phalangeal ossification centers, shortened mandibles | [2] |

| 12 | 25 | - | 45.3% incidence of cleft palate | [5] |

| 12 | 30 | - | 51.9% incidence of cleft palate (associated with increased resorptions and decreased fetal weights) | [5] |

| 10 | 25 | - | 16.9% incidence of cleft palate | [5] |

| 11 | 25 | - | 38.4% incidence of cleft palate | [5] |

| 13 | 25 | - | 39.9% incidence of cleft palate | [5] |

| 15 | 25 | - | 0% incidence of cleft palate | [5] |

Table 2: Teratogenic Effects of this compound D in Rats

| Gestation Day of Administration | Dose (mg/kg, sc) | Observed Effects | Reference |

| 6-10, 12, or 14 | 25 | Teratogenic and fetotoxic effects | [1] |

| 10 | 15 | Teratogenic and fetotoxic effects (less marked) | [1] |

| 9 and 10 | 15 and 25 | Increased fetal resorptions, decreased fetal body weights | [1] |

| 9 | 25 | Exencephaly, anophthalmia | [1] |

| 10 | 25 | Anophthalmia, defects in limbs, digits, and tail, hydronephrosis, tracheo-esophageal fistula, renal agenesis, skeletal defects (vertebrae and ribs) | [1] |

Table 3: Effects of this compound D on Chick Embryos

| Embryo Age (days) | Toxic Dose (µg) | Observed Teratogenic Effects | Reference |

| 2 | 0.90 | Microphthalmia, bilateral beak fissure | [6] |

| 3 | 2.80 | Microphthalmia, bilateral beak fissure | [6] |

| 4 | 3.80 | Microphthalmia, bilateral beak fissure | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the cited studies.

Animal Models and Dosing Regimens

-

Mouse Studies: Pregnant CD-1 mice are commonly used.[2][5] this compound D is typically dissolved in 5% (w/v) sodium bicarbonate (NaHCO3), sometimes with dimethyl sulfoxide (B87167) (DMSO) as a co-solvent, and administered via intraperitoneal (ip) injection.[2][7] Doses have ranged from 5 to 30 mg/kg, administered on specific gestation days (GD) or over a range of days during organogenesis (e.g., GD 7-15).[2][5]

-

Rat Studies: Pregnant rats (strain often unspecified in abstracts) have been used.[1] Crystalline SAD is administered as a single subcutaneous (sc) injection at doses of 15 or 25 mg/kg on various gestation days.[1]

-

Chick Embryo Studies: Fertilized chicken eggs are used. SAD is administered directly to the embryo at doses ranging from 0.90 to 3.80 µg at different developmental stages (e.g., 2, 3, or 4 days of incubation).[6]

Evaluation of Teratogenic Effects

-

Maternal Assessment: Maternal weight gain is monitored throughout the pregnancy.[2]

-